molecular formula C12H13ClO3 B1352075 2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid CAS No. 57017-96-6

2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid

Cat. No.: B1352075
CAS No.: 57017-96-6
M. Wt: 240.68 g/mol
InChI Key: AWCDXHYQCJPTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid is a chemical compound with the molecular formula C12H13ClO3 and a molecular weight of 240.68 g/mol . This compound is known for its unique structure, which includes a cyclopropylmethoxy group attached to a phenyl ring, making it a valuable asset in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid typically involves the reaction of 3-chloro-4-(cyclopropylmethoxy)benzaldehyde with a suitable acetic acid derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), Sulfuric acid (H2SO4), Halogens (Cl2, Br2)

Major Products

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols, Alkanes

    Substitution: Nitro derivatives, Amino derivatives, Halogenated compounds

Mechanism of Action

The mechanism of action of 2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes and biological responses . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid is unique due to its cyclopropylmethoxy group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c13-10-5-9(6-12(14)15)3-4-11(10)16-7-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCDXHYQCJPTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388840
Record name Benzeneacetic acid, 3-chloro-4-(cyclopropylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57017-96-6
Record name Benzeneacetic acid, 3-chloro-4-(cyclopropylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.